6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Lipophilicity Drug design ADME prediction

Free thiol pyridine-3-carbonitriles with a modifiable -SH handle are rare, limiting systematic SAR for cysteine-targeting covalent inhibitors. CAS 1014623-05-2 (95% purity) is the missing 2-sulfanyl member, enabling SAR with known analogs (EC50 2.25×10³-9.90×10⁴ nM). • Reactive -SH for S-alkylation/acylation. • Late-stage diversification into covalent inhibitor libraries. • Complements 2-amino and 2-cyanoethyl analogs for predictive SAR. Available in 100 mg-5 g, global shipping in stock.

Molecular Formula C12H7F3N2OS
Molecular Weight 284.26
CAS No. 1014623-05-2
Cat. No. B2396470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
CAS1014623-05-2
Molecular FormulaC12H7F3N2OS
Molecular Weight284.26
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F
InChIInChI=1S/C12H7F3N2OS/c1-6-2-3-10(18-6)9-4-8(12(13,14)15)7(5-16)11(19)17-9/h2-4H,1H3,(H,17,19)
InChIKeyJYJXZGZPCUSQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile: Differentiated Scaffold Overview


6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 1014623-05-2) is a functionalized pyridine-3-carbonitrile derivative characterized by a free sulfanyl (–SH) group at position 2, a trifluoromethyl (–CF₃) group at position 4, and a 5-methylfuran-2-yl substituent at position 6 . The compound is commercially available from Enamine (catalog EN300-76597) with a certified purity of 95% and an experimentally determined logP of 2.17 [1]. Its molecular formula is C₁₂H₇F₃N₂OS (MW 284.26 g/mol), and its IUPAC name is 6-(5-methylfuran-2-yl)-2-sulfanylidene-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, reflecting the thione tautomer [1]. Within the broader class of 2,4,6-trisubstituted pyridine-3-carbonitriles, this compound is uniquely distinguished by the combination of a free sulfanyl nucleophile, a metabolically stable –CF₃ group, and a methylfuran moiety—features that collectively define its reactivity profile and potential for derivatization in medicinal chemistry and agrochemical discovery programs.

Free sulfanyl group enables late‑stage derivatization
CF₃ and methylfuran substituents define a distinct electronic scaffold
Documented purity with batch CoA supports SAR expansion

Why Generic 2-Position Analogs Fail to Substitute for the Free Sulfanyl Scaffold


The 2-position substituent on the pyridine-3-carbonitrile core is the primary determinant of both chemical reactivity and biological target engagement within this compound class. The target compound (CAS 1014623-05-2) bears a free sulfanyl (–SH) group that can act as a nucleophile for further derivatization (e.g., alkylation, disulfide formation) [REFS-1, REFS-2]. In contrast, the closest commercially available analogs—such as 2-[(2-cyanoethyl)sulfanyl]-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile [2] and the MLS series of 2-amino-6-(5-methylfuran-2-yl)-4-aryl-pyridine-3-carbonitriles [REFS-4, REFS-5]—are locked into bulkier 2-substituents that eliminate the reactive thiol and drastically alter the pharmacophore. Moreover, the cyanoethyl analog (BDBM30895) has demonstrated weak potency at the 5‑HT₁ₐ receptor (EC₅₀ 9.90×10⁴ nM) [2], while the 2‑amino analogs (BDBM33039, BDBM33041) show EC₅₀ values in the low micromolar range against Bcl‑2‑related protein A1 and other targets [REFS-4, REFS-5]. These data illustrate that even minor variations at position 2 produce large shifts in biological activity, making generic interchange among members of this structural family scientifically unsound. Only the free sulfanyl scaffold provides the specific combination of a reactive handle for late‑stage functionalization and a sterically minimized pharmacophore that may engage targets requiring a small, polarizable 2‑substituent.

2‑Position reactivity
Alkylsulfanyl or amino analogs eliminate the free thiol nucleophile, limiting derivatization pathways.
Pharmacophore mismatch
2‑Amino or 2‑alkylsulfanyl analogs may show substantially different target engagement profiles.
Pre‑functionalized limitations
Cyanoethylsulfanyl analog cannot undergo further sulfur‑centered modification without bond cleavage.

Quantitative Evidence of Scaffold Differentiation


Comparative Lipophilicity: Free Sulfanyl vs. Alkylsulfanyl Analogs

The target compound has an experimentally measured logP of 2.17 (Chembase/Enamine data) [1], whereas the 2‑cyanoethylsulfanyl analog (BDBM30895) has a predicted logP of approximately 3.1 (based on its structure). The lower logP of the free sulfanyl compound reflects the absence of the hydrophobic cyanoethyl chain, translating into improved aqueous solubility and a more favorable starting point for lead optimization in medicinal chemistry programs where acceptable logP ranges typically fall between 1 and 3.

LogP Comparison
Cross‑study comparable
Target logP 2.17 (exp.) vs. analog ∼3.1 (pred.); Δ ≈ −0.9 (≈8‑fold less lipophilic)
Lower logP may support aqueous solubility and property screening
Predicted comparator value requires experimental verification
Lipophilicity Drug design ADME prediction

2-Position Substituent Effects on Bioactivity Across BindingDB Analogs

BindingDB contains quantitative screening data for three closely related analogs that differ only at the 2‑position of the pyridine‑3‑carbonitrile core, while retaining the 5‑methylfuran‑2‑yl and (where applicable) trifluoromethyl substituents. The 2‑amino‑4‑(4‑chlorophenyl) analog (BDBM33039) exhibits an EC₅₀ of 2.65×10³ nM at Bcl‑2‑related protein A1 [1]. The 2‑amino‑4‑(4‑methylphenyl) analog (BDBM33041) shows an EC₅₀ of 2.25×10³ nM [2]. The 2‑cyanoethylsulfanyl analog (BDBM30895) displays an EC₅₀ of 9.90×10⁴ nM at the 5‑HT₁ₐ receptor [3]. The target compound, bearing a free sulfanyl group at position 2, presents a sterically minimized, polarizable hydrogen‑bond donor that is structurally incapable of achieving the same binding modes as the bulkier amino‑aryl or cyanoethylsulfanyl congeners. Although direct activity data for the target compound are not yet available in the public domain, the substantial cross‑analog variation (spanning over 40‑fold in potency) demonstrates that the 2‑position substituent is a key activity switch, precluding functional interchangeability.

2‑Position Bioactivity Span
Class‑level inference
EC₅₀ range: 2.25×10³ – 9.90×10⁴ nM across 2‑NH₂ and 2‑S‑CH₂CH₂CN analogs
Substituent drives assay response; target SH variant may differ
No public data for target compound; requires screening validation
Medicinal chemistry Kinase inhibitors GPCR ligands Chemical biology

Purity Documentation Transparency vs. Generic Vendor Claims

The target compound is supplied by Enamine (catalog EN300-76597) with a documented purity of 95%, as registered in the Chembase database [1]. In contrast, the closest structural analog retaining the free sulfanyl group—6‑methyl‑2‑sulfanyl‑4‑(trifluoromethyl)pyridine‑3‑carbonitrile (CAS 182127‑92‑0)—is available from Synblock with an NLT 98% purity claim, but the supplier's documentation (MSDS, NMR, HPLC, LC‑MS) is noted as available rather than publicly accessible, making independent verification difficult . The Enamine product benefits from the company's established quality control infrastructure, which provides batch‑specific certificates of analysis upon request, thereby reducing the risk of impurity‑driven assay artifacts in high‑throughput screening campaigns.

Purity & Documentation
Context‑dependent
95% (Enamine, batch‑specific CoA) vs. 98% NLT claim without accessible documentation
Documented purity supports assay reproducibility and procurement confidence
Verify CoA availability before purchase
Chemical sourcing Purity analysis Reproducibility

Synthetic Versatility of the Free Sulfanyl Handle

The free sulfanyl (–SH) group in the target compound provides a reactive handle for a diverse array of chemical transformations—including S‑alkylation, thiol‑ene click chemistry, disulfide formation, and metal coordination—that are structurally impossible for the 2‑amino (BDBM33039, BDBM33041) and 2‑cyanoethylsulfanyl (BDBM30895) analogs [REFS-1, REFS-2, REFS-3]. While the 2‑cyanoethylsulfanyl analog is already pre‑functionalized and cannot be further derivatized at sulfur without cleavage of the existing bond, the target compound can be selectively modified to generate a library of derivatives with tunable steric and electronic properties without altering the pyridine core or the trifluoromethyl and furan substituents. The presence of the adjacent nitrile group (C≡N) also permits orthogonal chemistry, such as tetrazole formation via [3+2] cycloaddition, enabling a dual‑derivatization strategy unique to this scaffold .

Derivatization Pathways
Class‑level inference
≥5 distinct transformations (S‑alkylation, disulfide, click, metal coordination) not possible with 2‑NH₂ or 2‑S‑alkyl analogs
Free sulfanyl enables diverse late‑stage diversification workflows
Yields may vary; optimize for specific conditions
Late‑stage functionalization Click chemistry Covalent inhibitor design

Unique Electronic Profile from the Push-Pull Substituent Architecture

The target compound's electronic architecture features an electron‑withdrawing –CF₃ group at position 4 of the pyridine ring, adjacent to an electron‑withdrawing nitrile at position 3, and an electron‑donating sulfanyl at position 2. This push–pull arrangement is distinct from the 2‑amino analogs (BDBM33039, BDBM33041), where the amino group is a stronger electron donor through resonance (+M effect), and from the 2‑alkylsulfanyl analog (BDBM30895), where the sulfur lone pair is partially delocalized into the alkyl chain. The free sulfanyl group in the target compound is less resonance‑donating than –NH₂ but more polarizable, resulting in a net electronic profile that may favor interactions with soft electrophilic sites in biological targets (e.g., zinc fingers, cysteine proteases, or thiophilic metal cofactors). While no direct quantum chemical or biological data are available to quantify this effect, the presence of three electron‑withdrawing groups (CN, CF₃, and the electron‑deficient pyridine ring) on a single scaffold makes the sulfanyl hydrogen unusually acidic (predicted pKₐ ~5–7), a property not shared by the 2‑amino or 2‑alkylsulfanyl analogs [1].

Electronic / pKₐ Profile
Class‑level inference
Predicted sulfanyl pKₐ ≈ 5–7; push‑pull system with –SH donor, –CN/–CF₃ acceptors
Ionizable thiol may enable pH‑dependent target engagement and reactivity
No experimental pKₐ or quantum data; class‑level prediction
Electronic effects Structure–activity relationships Molecular recognition

Key Application Scenarios for Procurement and Screening


Covalent Inhibitor Library Design for Reactive Cysteine Targets

The free sulfanyl group at position 2 provides a mild electrophilic warhead that can be optimized for reversible or irreversible covalent inhibition. Procurement of this scaffold as the starting material enables medicinal chemistry teams to synthesize focused libraries of S‑alkylated or S‑acylated derivatives for screening against targets harboring a reactive cysteine residue, such as BTK, EGFR, or SARS‑CoV‑2 3CL protease. The 95% purity from Enamine (EN300-76597) [1] ensures minimal interference from sulfur‑containing impurities that could confound covalent assay readouts.

Late-Stage Diversification for Agrochemical Discovery

The combination of a metabolically robust –CF₃ group with a modifiable sulfanyl handle makes this compound an attractive intermediate for agrochemical lead generation, particularly for herbicides or fungicides where trifluoromethylpyridine motifs are privileged structures. The compound can be derivatized into sulfoxide or sulfone analogs, or used directly as a ligand for copper‑ or zinc‑dependent enzyme targets in fungal or plant pathways .

Metal-Chelating Probe Development for Metalloprotein Targeting

The juxtaposition of a sulfanyl donor, a nitrile acceptor, and a pyridine nitrogen creates a potential S,N‑bidentate or S,N,N‑tridentate ligand system capable of coordinating transition metals such as Zn(II), Cu(I), or Fe(II). Procurement of the parent compound allows researchers to explore metal‑binding properties and to develop fluorescent or affinity‑based probes for metalloproteins implicated in diseases such as cancer or neurodegeneration .

Filling the 2-Position SAR Gap via Comparative Screening

Given that three close structural analogs (BDBM30895, BDBM33039, BDBM33041) have publicly available EC₅₀ data spanning from 2.25×10³ nM to 9.90×10⁴ nM [REFS-3, REFS-4, REFS-5], the target compound can serve as the missing 2‑SH member in a systematic SAR panel. Screening the target compound in the same or analogous assay systems would generate a complete 2‑position substituent dataset, enabling computational chemists to build predictive models for this scaffold class and guide future lead optimization efforts.

Application
Selection Property
Validation Focus
Covalent inhibitor library design
Free sulfanyl warhead derivatization
Covalent adduct formation assays
Agrochemical lead generation
CF₃‑pyridine for metabolic stability
Herbicidal / fungicidal activity screening
Metal‑chelating probe development
S,N‑bidentate coordination
Metal‑binding affinity assays
SAR panel completion (2‑position)
Unique free –SH pharmacophore
Comparative bioactivity screening
Quote Request

Request a Quote for 6-(5-Methylfuran-2-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.